molecular formula C22H24N2O3 B3000434 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-ethoxybenzamide CAS No. 851402-88-5

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-ethoxybenzamide

Cat. No.: B3000434
CAS No.: 851402-88-5
M. Wt: 364.445
InChI Key: FEJDHFXIWZQLRQ-UHFFFAOYSA-N
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Description

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-ethoxybenzamide is a useful research compound. Its molecular formula is C22H24N2O3 and its molecular weight is 364.445. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Material Science

Quinoline derivatives are synthesized through various methods, including multicomponent reactions and catalysis, due to their importance in pharmaceuticals and materials science. For instance, the synthesis of quinoline and naphthyridine carboxylic acids involves efficient methods that are scalable for large-scale manufacturing, highlighting the significance of these compounds in synthetic chemistry and their potential as intermediates for further chemical transformations (Bänziger et al., 2000).

Biological Activities

Quinoline derivatives have been studied for their psycho- and neurotropic properties, with certain compounds showing sedative, anti-anxiety, anti-amnesic, and antihypoxic effects. This suggests their potential application in developing treatments for neurological disorders and conditions related to cognitive impairment and anxiety (Podolsky et al., 2017).

Antibacterial Applications

The antibacterial activity of quinoline derivatives has been explored, with some compounds demonstrating moderate effectiveness against bacterial growth, including Pseudomonas aeruginosa. This suggests the potential of these compounds in developing new antibacterial agents to address the challenge of antibiotic resistance (Asghari et al., 2014).

Molecular Studies and Inhibition Efficiencies

Quinoline derivatives are also subjects of molecular studies to understand their inhibition efficiencies in corrosion processes, indicating their potential applications in material protection and preservation. Quantum chemical calculations have been used to determine the relationship between molecular structure and inhibition efficiency, providing insights into their applications in protecting metals against corrosion (Zarrouk et al., 2014).

Properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-4-27-19-7-5-16(6-8-19)21(25)23-10-9-17-13-18-11-14(2)15(3)12-20(18)24-22(17)26/h5-8,11-13H,4,9-10H2,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJDHFXIWZQLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.